Lipophilicity Comparison Against Closest N-Substituted Analog
The target compound exhibits a computed XLogP3-AA of 2.6 [1], representing a moderate lipophilicity distinct from common N-aryl analogs in this scaffold (e.g., N-(3-chlorophenyl) analog, XLogP3-AA ≥ 3.5 estimated) [2]. This difference in lipophilic character directly influences solubility, membrane permeability, and CYP450 interactions, making the isopropyl-substituted compound a more hydrophilic and synthetically versatile alternative for hit-to-lead campaigns where high lipophilicity is a liability [1][2]. Note: Comparator data is estimated from structure; direct experimental logD values are not publicly available.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | N-(3-chlorophenyl) analog (estimated XLogP3-AA ≥ 3.5) |
| Quantified Difference | Δ ≥ -0.9 log unit (more hydrophilic) |
| Conditions | PubChem computed XLogP3-AA algorithm; structural comparison of N-substituents |
Why This Matters
A lower logP for the target compound suggests superior aqueous solubility and potential for better oral absorption profiles compared to more lipophilic N-aryl analogs, a critical differentiator for early-stage drug discovery compound selection.
- [1] PubChem CID 76146898, Computed Properties table. View Source
- [2] Structure-based XLogP3 estimation for 3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6); PubChem prediction analogous to target compound method. View Source
